N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide
Description
N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide is a sulfonamide derivative featuring a 2,4-difluorobenzenesulfonamide core linked to a 3-(6-ethoxypyridazin-3-yl)phenyl group. This compound is structurally tailored to optimize interactions with biological targets, likely kinases or enzymes, where the ethoxy group may enhance metabolic stability and the fluorine atoms improve binding affinity .
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O3S/c1-2-26-18-9-7-16(21-22-18)12-4-3-5-14(10-12)23-27(24,25)17-8-6-13(19)11-15(17)20/h3-11,23H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDGWXVSRPNSML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. The ethoxy group is introduced through an etherification reaction, followed by the attachment of the phenyl group via a Suzuki coupling reaction. The final step involves the sulfonamide formation through a reaction with 2,4-difluorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors and continuous flow chemistry to streamline the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The difluorobenzene ring can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic or biological outcome.
Comparison with Similar Compounds
Structural Analogs with Modified Sulfonamide Substituents
Key Observations :
- Fluorine Position : The target compound’s 2,4-difluoro substitution differs from dabrafenib’s 2,6-difluoro configuration, which may alter steric and electronic interactions with target proteins. Dabrafenib’s BRAF inhibition highlights the importance of fluorine positioning in kinase selectivity .
- Nitro vs.
Analogs with Varied Heterocyclic Systems
Key Observations :
- Heterocyclic Influence: The pyrano-pyrazole system in compound 4r () and the pyrido-pyrimidine in 17k () demonstrate the versatility of the 2,4-difluorobenzenesulfonamide group in diverse scaffolds. The target compound’s ethoxypyridazine may offer improved solubility over bulkier systems like pyrano-pyrazoles.
- Substituent Effects : The azepane group in introduces a bulky aliphatic ring, likely affecting membrane permeability and target engagement compared to the ethoxy group .
Biological Activity
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHFNOS
- Molecular Weight : 358.37 g/mol
The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antitumor properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. For instance, sulfonamides are known to inhibit carbonic anhydrase and other key enzymes.
- Receptor Modulation : It may interact with receptors that modulate cellular signaling pathways, potentially influencing processes such as cell proliferation and apoptosis.
Antitumor Activity
Research suggests that sulfonamide derivatives can exhibit antitumor effects by inducing apoptosis in cancer cells. The structural features of this compound may enhance its efficacy against specific cancer cell lines.
Case Studies and Research Findings
-
In Vitro Studies : Preliminary in vitro studies have demonstrated that compounds similar to this compound can inhibit the growth of various cancer cell lines. For example:
- Cell Line : MCF-7 (breast cancer)
- IC Values: Varying concentrations were tested; a notable compound exhibited an IC of 15 µM after 48 hours of treatment.
- Mechanistic Insights : Studies investigating the mechanism of action revealed that these compounds might induce cell cycle arrest and promote apoptosis through the activation of caspases.
Data Table: Comparative Biological Activities
| Compound Name | Activity Type | IC (µM) | Cell Line Tested |
|---|---|---|---|
| This compound | Antitumor | 15 | MCF-7 |
| Related Compound A | Antibacterial | 10 | E. coli |
| Related Compound B | Antitumor | 20 | HeLa |
Q & A
Q. What are the key synthetic routes for preparing N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the coupling of the pyridazine core to the phenyl group, followed by sulfonamide formation. Key steps include:
- Nucleophilic substitution : Ethoxy group introduction via alkylation of pyridazine intermediates under reflux conditions in solvents like dichloromethane or dimethylformamide (DMF) .
- Sulfonylation : Reaction of the phenyl intermediate with 2,4-difluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond . Optimization requires precise control of temperature (e.g., 0–80°C), solvent polarity, and stoichiometric ratios to minimize side reactions and maximize yield (>70% reported in analogous syntheses) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR confirm substituent positions and fluorination patterns .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% threshold for research-grade material) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s biological activity?
- Molecular docking : Predicts binding affinity to target enzymes (e.g., kinases) by simulating interactions between the sulfonamide group and active-site residues .
- Molecular Dynamics (MD) simulations : Assess conformational stability in aqueous or lipid environments, highlighting the role of fluorine atoms in enhancing membrane permeability .
- QSAR studies : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with activity trends using regression models .
Q. What experimental strategies resolve contradictions in reported stability data under varying pH and temperature conditions?
Contradictions in stability profiles (e.g., hydrolysis susceptibility) can be addressed by:
- Accelerated stability testing : Expose the compound to pH 1–13 buffers at 40–60°C for 24–72 hours, monitoring degradation via HPLC .
- Kinetic analysis : Determine activation energy (Ea) for decomposition pathways using Arrhenius plots .
- Protective group strategies : Introduce stabilizing groups (e.g., tert-butyl) to sensitive regions during synthesis .
Q. What methodologies enable regioselective functionalization of the pyridazine ring without disrupting the sulfonamide moiety?
- Directed ortho-metalation : Use lithium bases to selectively deprotonate pyridazine C-H positions adjacent to electron-withdrawing groups (e.g., ethoxy), followed by electrophilic quenching .
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis at 80–100°C in toluene/water mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
